Methyl 3-aminocyclobutanecarboxylate hydrochloride Methyl 3-aminocyclobutanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1212304-86-3
VCID: VC0060051
InChI: InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
SMILES: COC(=O)C1CC(C1)N.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.617

Methyl 3-aminocyclobutanecarboxylate hydrochloride

CAS No.: 1212304-86-3

Cat. No.: VC0060051

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.617

* For research use only. Not for human or veterinary use.

Methyl 3-aminocyclobutanecarboxylate hydrochloride - 1212304-86-3

Specification

CAS No. 1212304-86-3
Molecular Formula C6H12ClNO2
Molecular Weight 165.617
IUPAC Name methyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
Standard InChI Key BTPCSIFZLLWYTE-UHFFFAOYSA-N
SMILES COC(=O)C1CC(C1)N.Cl

Introduction

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with diverse applications in chemistry and biology. It is characterized by its cyclobutane ring structure, which is substituted with an amino group and a carboxylate ester group. This compound is known for its potential in pharmaceutical research and as a building block in organic synthesis.

Synthesis and Preparation

The synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride typically involves the reaction of appropriate cyclobutanone derivatives with ammonia or an amine source, followed by esterification and hydrochloride salt formation. The specific conditions can vary depending on the desired yield and purity.

Synthetic Routes

  • Cyclization and Esterification: The process begins with the cyclization of a suitable precursor to form the cyclobutane ring. This is followed by the introduction of the amino group and esterification to form the methyl ester.

  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt, which enhances stability and solubility.

Chemical Reactions and Applications

Methyl 3-aminocyclobutanecarboxylate hydrochloride participates in various chemical reactions due to its functional groups:

  • Oxidation: The amino group can be oxidized to form oximes or nitriles.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Applications

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

  • Organic Synthesis: Its unique structure allows for the creation of diverse derivatives useful in chemical reactions.

Safety and Hazards

Methyl 3-aminocyclobutanecarboxylate hydrochloride poses several hazards:

  • Toxicity: Harmful if swallowed (H302) .

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319) .

  • Respiratory Irritation: May cause respiratory irritation (H335) .

Handling Precautions

  • Wear protective clothing, gloves, and eye protection.

  • Handle in a well-ventilated area.

  • Avoid ingestion and contact with skin and eyes.

Research Findings

Recent studies have explored the potential of cyclobutane derivatives, including methyl 3-aminocyclobutanecarboxylate hydrochloride, in biological systems. These compounds are of interest due to their ability to interact with specific molecular targets, which can lead to therapeutic effects.

Biological Activity

CompoundBiological ActivityReference
Methyl 3-aminocyclobutanecarboxylate hydrochloridePotential therapeutic effects through interaction with biological targets
Cyclobutane derivativesInhibitory effects on enzymes and receptors

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